2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and structural complexity.
Preparation Methods
The synthesis of 2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:
Formation of the purine core: This step involves the cyclization of appropriate intermediates to form the purine ring system.
Introduction of substituents: The ethyl, trimethyl, and phenylethyl groups are introduced through various organic reactions such as alkylation and acylation.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification techniques like recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It finds applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa, known for its mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout.
The uniqueness of this compound lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-23-18(26)16-17(22(5)20(23)27)21-19-24(12(2)13(3)25(16)19)14(4)15-10-8-7-9-11-15/h7-11,14H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVXXQQZYHJUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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